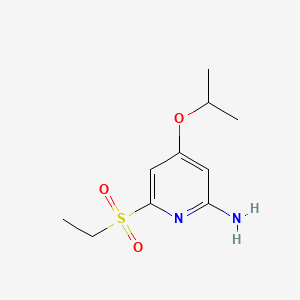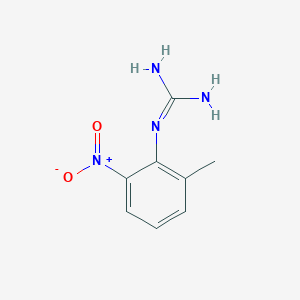
1-(2-Methyl-6-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-6-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a nitro group and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
準備方法
The synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Synthesis: The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods can also be adapted for the synthesis of this compound.
化学反応の分析
1-(2-Methyl-6-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Methyl-6-nitrophenyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
類似化合物との比較
1-(2-Methyl-6-nitrophenyl)guanidine can be compared with other guanidines such as:
2-Methyl-5-nitrophenylguanidine: Similar in structure but with different positional isomers of the nitro and methyl groups.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine moiety, affecting their reactivity and applications.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures and unique properties.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-(2-methyl-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-2-4-6(12(13)14)7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChIキー |
OPCMBHZSJPLUHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
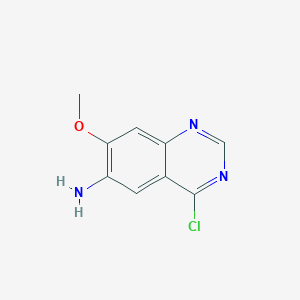
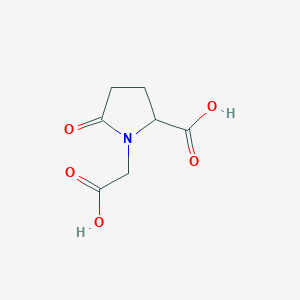

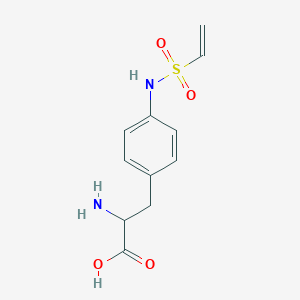
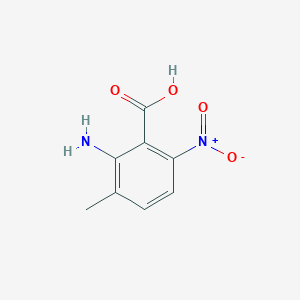
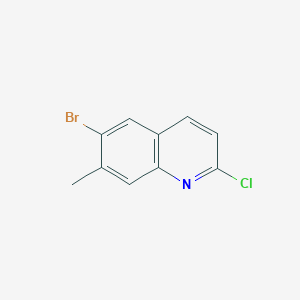
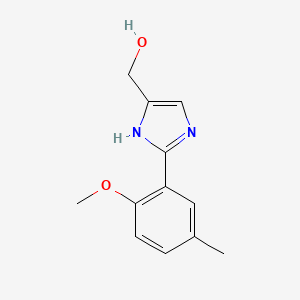
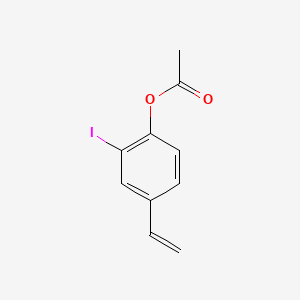
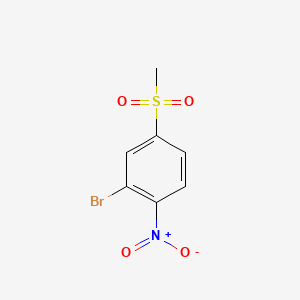

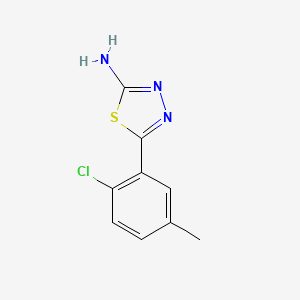
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
